molecular formula C13H8O4 B100493 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- CAS No. 17190-36-2

1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy-

Cat. No.: B100493
CAS No.: 17190-36-2
M. Wt: 228.2 g/mol
InChI Key: SZWLNOVKOIIIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- is a derivative of 1,8-naphthalic anhydride, a compound known for its applications in various fields including organic light-emitting diodes (OLEDs), fluorescent dyes, and biological labeling. The methoxy group at the 4-position enhances its chemical properties, making it a valuable compound in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- typically involves the methoxylation of 1,8-naphthalic anhydride. One common method includes the reaction of 1,8-naphthalic anhydride with methanol in the presence of a catalyst under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products .

Properties

IUPAC Name

8-methoxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c1-16-10-6-5-9-11-7(10)3-2-4-8(11)12(14)17-13(9)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWLNOVKOIIIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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